molecular formula C12H19ClN2O2 B098212 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride CAS No. 16015-72-8

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride

Cat. No.: B098212
CAS No.: 16015-72-8
M. Wt: 258.74 g/mol
InChI Key: WXLJIVYSDTVIHM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride (CAS 16015-72-8) is a high-purity arylpiperazine derivative supplied for research and development purposes. This compound, with the molecular formula C12H19ClN2O2 and an average molecular weight of 258.75 g/mol, is a solid with a melting point of 230°C . This chemical serves as a critical synthetic intermediate and pharmacophore in medicinal chemistry, particularly in the development of ligands for neurological targets . Its primary research value lies in its application for the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR), a key G protein-coupled receptor in the central nervous system . Compounds based on the arylpiperazine structure, such as this one, are extensively investigated as high-affinity agonists and partial agonists for 5-HT1AR, which is implicated in the pathophysiology of anxiety, depression, and schizophrenia . Researchers utilize this building block to develop and study potential positron emission tomography (PET) imaging agents and therapeutic candidates for psychiatric and neurological disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-15-11-4-3-10(9-12(11)16-2)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLJIVYSDTVIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510915
Record name 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/1)
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Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16015-72-8
Record name Piperazine, 1-(3,4-dimethoxyphenyl)-, hydrochloride (1:1)
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Record name 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16015-72-8
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Preparation Methods

Solvent-Free High-Temperature Cyclization

The most direct method involves reacting 3,4-dimethoxyaniline with bis(2-chloroethyl)amine hydrochloride under solvent-free conditions. Adapted from the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride, this approach eliminates side reactions caused by solvent interference.

Procedure :

  • Reactants : 3,4-Dimethoxyaniline and bis(2-chloroethyl)amine hydrochloride in a 1:1.4–1.6 mass ratio.

  • Conditions :

    • Charging temperature: 90–120°C to ensure homogeneous mixing.

    • Reaction temperature: 120–220°C for 4–34 hours, depending on batch size.

    • Acid handling: Evolved HCl gas is absorbed in water to form recyclable hydrochloric acid.

Work-Up :

  • Post-reaction, the mixture is treated with protic solvents (e.g., isopropanol) to precipitate crude product.

  • Recrystallization using methanol/water (10:1) achieves >99.5% purity (HPLC).

Performance :

ParameterValueSource Adaptation
Yield59.5–65.6%
Purity (HPLC)≥99.5%
Reaction Time4–34 hours

Acid-Catalyzed Cyclization in Xylene

This method, derived from 1-(3-chlorophenyl)piperazine hydrochloride synthesis, uses p-toluenesulfonic acid (p-TSA) as a catalyst to accelerate cyclization.

Procedure :

  • Reactants : 3,4-Dimethoxyaniline, bis(2-chloroethyl)amine hydrochloride (1:0.56 molar ratio), and p-TSA (3% w/w) in xylene.

  • Conditions : Reflux at 140–145°C until completion (TLC monitoring).

Work-Up :

  • Cooling to 0–5°C induces crystallization.

  • Washing with chilled xylene and acetone removes unreacted aniline.

Performance :

ParameterValueSource Adaptation
Yield84.6%
PurityNot reported

Comparative Analysis of Methods

Efficiency and Scalability

  • Cyclization Methods : Higher yields (59.5–84.6%) but require specialized equipment for high-temperature handling.

  • Alkylation Methods : Theoretically simpler but suffer from lower yields (<50% in analogous reactions).

Environmental and Economic Considerations

  • Waste Reduction : Solvent-free cyclization minimizes waste generation.

  • Catalyst Cost : Acid-catalyzed methods using p-TSA are cost-effective for large-scale production.

Purity Optimization Strategies

Recrystallization Techniques

  • Protic Solvents : Methanol/water mixtures (10:1) effectively remove polar impurities.

  • Temperature Gradients : Gradual cooling from 50°C to 0°C enhances crystal uniformity.

Analytical Validation

  • HPLC : Baseline separation with C18 columns and acetonitrile/water mobile phases ensures ≥99.5% purity.

  • TLC Monitoring : Rf = 0.3–0.4 (silica gel, ethyl acetate/hexane 1:1) confirms reaction completion.

Industrial-Scale Adaptations

Continuous Flow Reactors

  • Benefits : Improved heat transfer and reduced reaction times for high-temperature cyclization.

  • Challenges : Precise control of HCl gas evolution requires advanced scrubbing systems.

Green Chemistry Approaches

  • Solvent Recycling : Isopropanol and methanol are distilled and reused.

  • Catalyst Recovery : p-TSA is filtered and reactivated for subsequent batches .

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Research

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride has been investigated for its interaction with serotonin receptors. Studies indicate that it may act as a ligand for various serotonin receptor subtypes, which are crucial in modulating mood and cognition. This interaction suggests potential applications in treating mood disorders such as depression and anxiety .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of compounds similar to this compound. For instance, derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro. This suggests that the compound could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting various biological pathways.

Neuroprotective Studies

A study published in Pharmaceutical Frontiers explored the neuroprotective effects of piperazine derivatives, including this compound. The research demonstrated significant reductions in neuronal death in models of ischemic stroke when treated with these compounds. The study emphasized the need for further investigation into their mechanisms of action and therapeutic potential .

Serotonin Receptor Binding Studies

Another case study focused on the binding affinity of piperazine derivatives to serotonin receptors. The results indicated that this compound exhibited a strong affinity for specific receptor subtypes, suggesting its potential use in developing antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The pathways involved include signal transduction mechanisms that alter cellular responses and neurotransmitter release .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The 3,4-dimethoxy substitution (target compound) may confer broader receptor interactions than single-substituted analogues (e.g., 4-methoxy derivative) .

Pharmacological Activity

  • Serotonergic Activity :

    • The 3,4-dimethoxy substitution aligns with compounds like 3,4-MDBP (methylenedioxybenzylpiperazine), which mimic MDMA’s serotonergic effects but with lower potency .
    • In contrast, 3-TFMPP (3-trifluoromethylphenylpiperazine) exhibits higher selectivity for 5-HT receptors due to its electron-withdrawing CF₃ group .
  • Dopaminergic Activity :

    • 1-(4-Methoxyphenyl)piperazine hydrochloride shows stronger dopaminergic activity compared to the 3,4-dimethoxy variant, likely due to reduced steric hindrance at the para position .
  • Sigma Receptor Interactions :

    • Halogenated derivatives (e.g., 1-(3-chlorophenyl)piperazine) demonstrate σ receptor antagonism, which modulates dopamine release in the striatum .

Biological Activity

Overview

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride is a piperazine derivative characterized by the presence of a 3,4-dimethoxyphenyl group. Its molecular formula is C12H18N2O2·HCl. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is known to modulate the activity of various receptors, including serotonin and dopamine receptors, which play crucial roles in mood regulation and neuropsychiatric disorders. The compound may function as an agonist or antagonist at these sites, influencing neurotransmitter release and signal transduction pathways.

Neurotransmitter Interaction

This compound has been studied for its affinity towards serotonin receptors (5-HT) and dopamine receptors (D2, D3). Research indicates that modifications in the piperazine moiety can significantly alter receptor binding affinities. For instance, related compounds have shown varying degrees of selectivity and potency at D2 receptors, which are critical for the treatment of schizophrenia and other psychiatric disorders .

Anticancer Properties

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated potential antiproliferative activity against leukemia and breast cancer cell lines, with IC50 values indicating effective cytotoxicity at micromolar concentrations. These findings suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a summary table comparing key biological activities:

Compound NameReceptor Affinity (Ki)IC50 (Cancer Cell Lines)Notable Effects
1-(3,4-Dimethoxyphenyl)piperazineD2: ~0.07 nM10 µM (MCF-7)Induces apoptosis
1-(3-Methoxyphenyl)piperazineD2: ~0.15 nM20 µM (MCF-7)Moderate cytotoxicity
1-(4-Methoxyphenyl)piperazineD2: ~0.25 nM15 µM (MCF-7)Lower apoptotic activity

Case Studies

Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective agents for stroke treatment, derivatives of piperazine including this compound were evaluated for their ability to reduce cerebral infarction in animal models. Results indicated that while some compounds exhibited significant neuroprotective effects, further optimization is necessary to enhance efficacy without adverse effects .

Case Study 2: Anticancer Activity
A detailed examination of the anticancer properties revealed that this compound exhibited greater cytotoxicity than standard chemotherapeutics like doxorubicin against specific leukemia cell lines. Flow cytometry analyses confirmed that the compound induced apoptosis in a dose-dependent manner .

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